Cas no 10075-50-0 (5-Bromoindole)

5-Bromoindole 化学的及び物理的性質
名前と識別子
-
- 5-Bromoindole
- 5-Bromindole
- 5-Bromo-1H-indole
- 5-bromo-indole
- 5-bromonindole
- 5-Bromide indole
- Bromoindole
- 5-broMo-2H-indole
- 5-indolyl bromide
- 5-BI
- 5-Br-indole
- 1H-Indole, 5-bromo-
- 5-bromo indole
- VXWVFZFZYXOBTA-UHFFFAOYSA-N
- 5bromoindole
- NSC75581
- zlchem 227
- 5-bromo 1H indole
- PubChem1661
- 5-Bromo-1H-indole #
- Maybridge1_006195
- NCIOpen2_000472
- KSC179K9N
- BIDD:GT0232
- AMBZ0191
- Jsp000159
- HMS559B13
- 1H-Indole, 5-bromo- (9CI)
- ZLC0035
- Bromoindole-99%
- 5-Bromoindole99%
- NS00022999
- B-8420
- BDBM50358747
- CCG-42502
- EINECS 233-208-7
- FS-1805
- B1738
- MFCD00005670
- SR-01000632498-1
- SY005268
- HY-30236
- B-8424
- PD088081
- SCHEMBL74304
- s5439
- AM20060209
- NSC-75581
- CHEMBL325917
- AB00482
- AKOS000120596
- SB40564
- UNII-R8FGF42R4A
- A16225
- FT-0620159
- F8881-6102
- R8FGF42R4A
- GEO-00480
- CS-D0617
- AC-1348
- NSC 75581
- InChI=1/C8H6BrN/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5,10
- 5-Bromoindole, 99%
- Z104489174
- 10075-50-0
- H4N
- 220310-64-5
- FT-0620160
- 5-bromanyl-1~{H}-indole
- DTXSID6073996
- EN300-21081
- BCP26677
- GR 43930X; Naratriptan related; GR43930X
- STK249656
- BBL013012
- ALBB-021314
- DB-012391
- indole, 5-bromo-
-
- MDL: MFCD00005670
- インチ: 1S/C8H6BrN/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5,10H
- InChIKey: VXWVFZFZYXOBTA-UHFFFAOYSA-N
- ほほえんだ: BrC1C([H])=C([H])C2=C(C=1[H])C([H])=C([H])N2[H]
- BRN: 112877
計算された属性
- せいみつぶんしりょう: 194.96800
- どういたいしつりょう: 194.968362
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 0
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 126
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 15.8
じっけんとくせい
- 色と性状: Pale-yellow to Yellow-brown Solid
- 密度みつど: 1.5466 (rough estimate)
- ゆうかいてん: 88.0 to 92.0 deg-C
- ふってん: 228.5°C (rough estimate)
- フラッシュポイント: 110℃
- 屈折率: 1.6550 (estimate)
- ようかいど: 126mg/l (calculated)
- PSA: 15.79000
- LogP: 2.93040
- かんど: 空気に敏感である、光に敏感
- ようかいせい: 水に溶けない。
- 酸性度係数(pKa): 16.04±0.30(Predicted)
5-Bromoindole セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315,H319,H335
- 警告文: P261,P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36-S24/25
-
危険物標識:
- ちょぞうじょうけん:Store at room temperature
- セキュリティ用語:S24/25
- リスク用語:R36/37/38
5-Bromoindole 税関データ
- 税関コード:29339990
- 税関データ:
中国税関コード:
29339990
5-Bromoindole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0920519351-5g |
5-Bromoindole |
10075-50-0 | 99%(GC) | 5g |
¥ 62.4 | 2024-07-19 | |
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB00076-1g |
5-Bromoindole |
10075-50-0 | 97% | 1g |
0.00 | 2022-04-26 | |
Enamine | EN300-21081-10.0g |
5-bromo-1H-indole |
10075-50-0 | 95% | 10g |
$32.0 | 2023-05-02 | |
Enamine | EN300-21081-50.0g |
5-bromo-1H-indole |
10075-50-0 | 95% | 50g |
$50.0 | 2023-05-02 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY005268-1000g |
5-Bromoindole |
10075-50-0 | ≥99% | 1000g |
¥1050.00 | 2024-07-09 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY005268-100g |
5-Bromoindole |
10075-50-0 | ≥99% | 100g |
¥105.00 | 2024-07-09 | |
Ambeed | A128553-100g |
5-Bromoindole |
10075-50-0 | 97% | 100g |
$19.0 | 2025-02-21 | |
abcr | AB125714-100 g |
5-Bromoindole, 98%; . |
10075-50-0 | 98% | 100g |
€147.70 | 2023-05-10 | |
Life Chemicals | F8881-6102-1g |
5-bromo-1H-indole |
10075-50-0 | 95%+ | 1g |
$21.0 | 2023-11-21 | |
Enamine | EN300-338707-0.25g |
5-bromo-1H-indole |
10075-50-0 | 95% | 0.25g |
$19.0 | 2023-02-23 |
5-Bromoindole サプライヤー
5-Bromoindole 関連文献
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Harish K. Indurthi,Samarpita Das,Amita Kumari,Deepak K Sharma New J. Chem. 2022 46 13924
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Berrak Ertugrul,Abdulmelik Aytatli,Omer Faruk Karatas,Nurullah Saracoglu RSC Med. Chem. 2023 14 1362
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Vikas D. Kadu,Sankala Naga Chandrudu,Mahesh G. Hublikar,Dattatraya G. Raut,Raghunath B. Bhosale RSC Adv. 2020 10 23254
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Iqubal Singh,Vijay Luxami,Diptiman Choudhury,Kamaldeep Paul RSC Adv. 2022 12 483
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Vineeta Soni,Ulhas N. Patel,Benudhar Punji RSC Adv. 2015 5 57472
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Dickson D. Babu,Rui Su,Ahmed El-Shafei,Airody Vasudeva Adhikari RSC Adv. 2016 6 30205
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7. Three-component domino reactions providing rapid and efficient routes to fully substituted pyrrolesJia-Yan Liu,Qiu-Yun Li,Bo Jiang,Shu-Jiang Tu RSC Adv. 2013 3 5056
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Zeynep Ates-Alagoz,Mehmet Murat Kisla,Fikriye Zengin Karadayi,Sercan Baran,Tu?ba Somay Do?an,Pelin Mutlu New J. Chem. 2021 45 18025
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Goutam Brahmachari,Suvankar Das RSC Adv. 2014 4 7380
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Ashruba B. Danne,Amit S. Choudhari,Shakti Chakraborty,Dhiman Sarkar,Vijay M. Khedkar,Bapurao B. Shingate Med. Chem. Commun. 2018 9 1114
5-Bromoindoleに関する追加情報
5-Bromoindole: A Comprehensive Overview
5-Bromoindole (CAS No. 10075-50-0) is a heterocyclic aromatic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound, also known as brominated indole, belongs to the family of indole derivatives, which are widely studied for their diverse biological activities and potential applications in drug discovery. The structure of 5-bromoindole consists of a benzene ring fused with a pyrrole ring, with a bromine atom substituted at the 5-position. This substitution pattern imparts unique electronic and steric properties to the molecule, making it a valuable building block in synthetic chemistry.
Recent advancements in synthetic methodologies have enabled the efficient synthesis of 5-bromoindole and its derivatives. Researchers have explored various routes, including the Buchwald-Hartwig amination and Ullmann coupling reactions, to construct this compound with high precision. These methods not only enhance the scalability of production but also allow for the incorporation of additional functional groups, expanding the versatility of 5-bromoindole in chemical libraries. The ability to synthesize brominated indole derivatives with tailored properties has significantly contributed to their utility in drug design and materials development.
The biological activity of 5-bromoindole has been extensively investigated, particularly in the context of its potential as an anticancer agent. Studies have demonstrated that certain derivatives of brominated indole exhibit selective cytotoxicity against cancer cells, suggesting their role as lead compounds for antitumor therapies. For instance, research published in *Nature Communications* highlighted the ability of 5-bromoindole derivatives to inhibit key enzymes involved in cell proliferation and apoptosis, thereby inducing cancer cell death. These findings underscore the importance of further exploring the pharmacokinetic and pharmacodynamic properties of brominated indole analogs to optimize their therapeutic potential.
In addition to its therapeutic applications, 5-bromoindole has found utility in materials science, particularly in the development of advanced organic semiconductors. The electronic properties of brominated indole make it an attractive candidate for use in organic electronics, such as field-effect transistors and light-emitting diodes (LEDs). Recent studies have reported enhanced charge transport properties in materials incorporating brominated indole, paving the way for its integration into next-generation electronic devices. This dual role of 5-bromoindole as both a medicinal and materials-focused compound highlights its significance across multiple disciplines.
The environmental impact of 5-bromoindole production and application is another area of growing interest. As industries increasingly prioritize sustainability, researchers are exploring greener synthesis routes for brominated indole, such as catalytic cross-coupling reactions under mild conditions. These approaches not only reduce waste generation but also minimize the use of hazardous reagents, aligning with global efforts to promote eco-friendly chemical practices.
Looking ahead, the continued exploration of 5-bromoindole is expected to yield further breakthroughs in both medicine and materials science. Collaborative efforts between chemists, biologists, and engineers will be crucial in unlocking the full potential of this versatile compound. As research progresses, it is anticipated that brominated indole will play an even more pivotal role in addressing pressing challenges in health and technology.
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